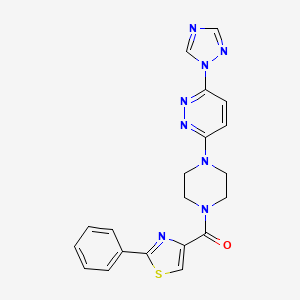

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

This compound features a pyridazine core substituted with a 1H-1,2,4-triazole ring at the 6-position, linked via a piperazine moiety to a 2-phenylthiazole-4-yl methanone group. Its structural complexity combines heterocyclic systems (pyridazine, triazole, thiazole) known for diverse biological interactions, particularly in antiparasitic and antimicrobial contexts. The piperazine linker enhances solubility and bioavailability, while the phenylthiazole group may contribute to target binding via π-π stacking or hydrophobic interactions.

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8OS/c29-20(16-12-30-19(23-16)15-4-2-1-3-5-15)27-10-8-26(9-11-27)17-6-7-18(25-24-17)28-14-21-13-22-28/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIQRBTZHKWENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines. These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis. This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.

Biochemical Analysis

Biochemical Properties

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone has been found to exhibit potent inhibitory activities against certain cancer cell lines. It interacts with various enzymes and proteins within these cells, leading to changes in their function.

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone represents a significant interest in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H16N6OS

Molecular Weight: 316.38 g/mol

IUPAC Name: this compound

The compound's structure features a piperazine ring connected to a pyridazine moiety substituted with a triazole group and a thiazole derivative. This complex structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. The presence of the thiazole moiety has been linked to enhanced activity against various bacterial strains. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 15.6 | 31.25 |

| Compound B | 31.25 | 62.5 |

This data suggests that the compound may also possess significant antibacterial properties, warranting further investigation.

Anticonvulsant Activity

The anticonvulsant potential of similar thiazole-linked compounds has been documented, with some analogues exhibiting protective indices in seizure models . For example, a related compound demonstrated an effective dose (ED50) of 18.4 mg/kg in animal models, indicating potential therapeutic applications for epilepsy.

Cytotoxicity and Cancer Research

The cytotoxic effects of thiazole-containing compounds have been studied extensively. For instance, compounds with similar structural motifs have shown IC50 values as low as 1.61 µg/mL against cancer cell lines . The presence of electron-withdrawing groups on the phenyl ring is believed to enhance this activity.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

- Thiazole Ring : Essential for cytotoxic activity.

- Pyridazine Moiety : Modifications on this ring can significantly alter potency.

- Piperazine Linkage : Influences both solubility and bioavailability.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant properties, showing promising results in animal models .

- Cytotoxicity Assessment : In vitro studies demonstrated that modifications on the thiazole ring could lead to enhanced cytotoxic effects against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with imidazo-pyridine or pyridine-triazole scaffolds linked to piperazine and methanone groups. Key structural and functional differences are highlighted below:

Structural Features

Key Observations :

- The target compound uses a pyridazine-thiazole core, whereas analogs in employ imidazo-pyridine fused systems .

- Triazole substitution differs: 1,2,4-triazole (target) vs.

- Substituents on triazole (e.g., nonyl in 10b, cyclopropyl in 11a) vs. the target’s 2-phenylthiazole group suggest divergent lipophilicity and target selectivity .

Physicochemical Properties

| Compound ID | Physical State | Melting Point (°C) | Molecular Weight (Calc./Exp.) | Solubility Insights |

|---|---|---|---|---|

| Target | Not reported | Not reported | Not reported | Likely moderate (piperazine) |

| 8p | Yellow solid | 104–105 | 583.0 / 583.2 | Low (nitro group) |

| 10a | Viscous liquid | N/A | 465.6 / 465.3 | High (alkyl chain) |

| 10b | Viscous liquid | N/A | 577.8 / 577.5 | Very low (long alkyl) |

| 11a | Yellow solid | Not reported | 407.5 / 407.2 | Moderate (cyclopropyl) |

Key Observations :

- The target compound lacks alkyl chains (e.g., nonyl in 10b), likely improving aqueous solubility compared to highly lipophilic analogs .

- Solid-state analogs (8p, 11a) exhibit defined melting points, suggesting crystallinity, while the target’s properties remain uncharacterized in the provided evidence.

Critical Analysis of Structural Impact on Function

- Piperazine Linker : Common across all compounds, likely enhancing solubility and pharmacokinetics.

- Thiazole vs. Imidazo-pyridine : Thiazole’s sulfur atom may confer stronger electrophilic interactions, while imidazo-pyridine’s fused system enhances planar rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.